Cas no 635294-06-3 ((5Z)-3-(morpholin-4-yl)-5-(5-phenylfuran-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one)

(5Z)-3-(morpholin-4-yl)-5-(5-phenylfuran-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound featuring a thiazolidinone core with a morpholine substituent and a (5-phenylfuran-2-yl)methylidene group. This structure imparts unique reactivity and potential biological activity, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of the sulfanylidene moiety enhances its ability to participate in diverse chemical transformations, while the conjugated system may contribute to electronic properties useful in material science. Its well-defined stereochemistry (5Z-configuration) ensures consistency in synthetic applications. Researchers may explore its utility as a scaffold for kinase inhibitors or antimicrobial agents due to the pharmacophoric elements within its framework. The compound's stability under standard conditions facilitates handling in laboratory settings.
(5Z)-3-(morpholin-4-yl)-5-(5-phenylfuran-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one structure
635294-06-3 structure
商品名:(5Z)-3-(morpholin-4-yl)-5-(5-phenylfuran-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one
CAS番号:635294-06-3
MF:C18H16N2O3S2
メガワット:372.461241722107
CID:5436651
PubChem ID:6196745

(5Z)-3-(morpholin-4-yl)-5-(5-phenylfuran-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one 化学的及び物理的性質

名前と識別子

    • AKOS001170803
    • (Z)-3-morpholino-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-4-one
    • Z90339697
    • 635294-06-3
    • (5Z)-3-morpholin-4-yl-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
    • F3217-0046
    • (5Z)-3-(MORPHOLIN-4-YL)-5-[(5-PHENYLFURAN-2-YL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
    • 3-(4-Morpholinyl)-5-[(5-phenyl-2-furanyl)methylene]-2-thioxo-4-thiazolidinone
    • (5Z)-3-(morpholin-4-yl)-5-(5-phenylfuran-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one
    • インチ: 1S/C18H16N2O3S2/c21-17-16(25-18(24)20(17)19-8-10-22-11-9-19)12-14-6-7-15(23-14)13-4-2-1-3-5-13/h1-7,12H,8-11H2
    • InChIKey: LNIJUPLWGDWYKY-UHFFFAOYSA-N
    • ほほえんだ: S1C(=CC2=CC=C(C3=CC=CC=C3)O2)C(=O)N(N2CCOCC2)C1=S

計算された属性

  • せいみつぶんしりょう: 372.06023472g/mol
  • どういたいしつりょう: 372.06023472g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 557
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 103Ų

じっけんとくせい

  • 密度みつど: 1.46±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 539.0±60.0 °C(Predicted)
  • 酸性度係数(pKa): -3.61±0.20(Predicted)

(5Z)-3-(morpholin-4-yl)-5-(5-phenylfuran-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3217-0046-5mg
(5Z)-3-(morpholin-4-yl)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
635294-06-3 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F3217-0046-20μmol
(5Z)-3-(morpholin-4-yl)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
635294-06-3 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F3217-0046-25mg
(5Z)-3-(morpholin-4-yl)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
635294-06-3 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F3217-0046-3mg
(5Z)-3-(morpholin-4-yl)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
635294-06-3 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F3217-0046-10mg
(5Z)-3-(morpholin-4-yl)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
635294-06-3 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F3217-0046-20mg
(5Z)-3-(morpholin-4-yl)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
635294-06-3 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F3217-0046-2mg
(5Z)-3-(morpholin-4-yl)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
635294-06-3 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F3217-0046-5μmol
(5Z)-3-(morpholin-4-yl)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
635294-06-3 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F3217-0046-40mg
(5Z)-3-(morpholin-4-yl)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
635294-06-3 90%+
40mg
$140.0 2023-07-28
Life Chemicals
F3217-0046-1mg
(5Z)-3-(morpholin-4-yl)-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
635294-06-3 90%+
1mg
$54.0 2023-07-28

(5Z)-3-(morpholin-4-yl)-5-(5-phenylfuran-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one 関連文献

(5Z)-3-(morpholin-4-yl)-5-(5-phenylfuran-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-oneに関する追加情報

Introduction to Compound with CAS No 635294-06-3 and Its Applications in Chemical Biology

Compound with the CAS number 635294-06-3 is a structurally unique molecule that has garnered significant attention in the field of chemical biology due to its intriguing pharmacological properties. The molecular formula, (5Z)-3-(morpholin-4-yl)-5-(5-phenylfuran-2-yl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one, suggests a complex scaffold that may contribute to its biological activity. This compound belongs to a class of heterocyclic sulfones, which are known for their diverse biological functions, including anti-inflammatory, anti-microbial, and anti-cancer effects.

The central structure of this compound features a thiazolidinone ring, which is a five-membered heterocycle containing sulfur and oxygen atoms. This moiety is often found in biologically active molecules due to its ability to engage in hydrogen bonding and stabilize negative charges. The presence of a morpholine group at the 3-position and a phenylfuran moiety at the 5-position further enhances the compound's potential for biological interaction. These functional groups are known to modulate the pharmacokinetic and pharmacodynamic properties of drugs, making them valuable in drug design.

In recent years, there has been a surge in research focusing on the development of novel therapeutic agents derived from sulfone compounds. Sulfones have been identified as potent scaffolds for drug discovery due to their ability to interact with various biological targets. For instance, studies have shown that sulfone derivatives can inhibit enzymes involved in inflammatory pathways, such as lipoxygenases and cyclooxygenases. This has led to the exploration of sulfones as potential candidates for treating chronic inflammatory diseases.

The specific configuration of the double bond in the (5Z)- prefix indicates the stereochemistry of the molecule, which can significantly influence its biological activity. Stereoisomers often exhibit different pharmacological profiles, making it crucial to understand the spatial arrangement of atoms in drug candidates. The (5Z) configuration suggests that this compound may have unique interactions with biological targets compared to its (5E) counterpart.

One of the most promising applications of this compound is in the field of oncology. Recent studies have demonstrated that sulfone derivatives can induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and proliferation. The morpholine and phenylfuran groups in this compound may play a role in modulating these pathways by interacting with specific proteins or enzymes. Further research is needed to elucidate the exact mechanisms by which this compound exerts its anti-cancer effects.

Another area of interest is the potential use of this compound as an anti-inflammatory agent. Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The ability of sulfones to inhibit inflammatory mediators makes them attractive candidates for developing new anti-inflammatory drugs. Preliminary studies suggest that compounds like this one may reduce inflammation by suppressing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6).

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The thiazolidinone ring can be constructed through cyclization reactions involving appropriate precursors. The introduction of the morpholine group typically involves nucleophilic substitution reactions, while the phenylfuran moiety can be incorporated via condensation reactions. Advanced synthetic techniques such as transition metal catalysis may be employed to improve reaction efficiency and selectivity.

In conclusion, compound with CAS No 635294-06-3 represents a promising lead structure for further development in pharmaceutical research. Its unique chemical scaffold and functional groups make it a candidate for various therapeutic applications, particularly in oncology and anti-inflammatory treatments. Continued investigation into its biological activity and mechanisms of action will be essential for translating these findings into clinical applications.

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